3-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
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Overview
Description
4-Allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an allyl group, a fluorobenzyl sulfanyl group, and a phenylethenyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Fluorobenzyl Sulfanyl Group: The fluorobenzyl sulfanyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable thiol.
Addition of the Phenylethenyl Group: The phenylethenyl group can be added through a Heck reaction, which involves the coupling of a styrene derivative with the triazole ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The phenylethenyl group can be reduced to form a phenylethyl group using hydrogenation reactions.
Substitution: The fluorobenzyl sulfanyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-Allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the fluorobenzyl sulfanyl group can enhance its binding affinity to certain targets, while the allyl and phenylethenyl groups can modulate its overall activity. The exact pathways involved can vary depending on the specific biological context and the target of interest.
Comparison with Similar Compounds
4-Allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole can be compared with other similar compounds, such as:
4-Allyl-3-[(4-fluorobenzyl)sulfanyl]-5-(2-phenylvinyl)-4H-1,2,4-triazole: Similar structure but may have different substituents on the triazole ring.
4-Allyl-3-[(3-fluorobenzyl)sulfanyl]-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazole: Contains different substituents on the benzyl and phenyl groups.
4-Allyl-3-[(4-fluorobenzyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazole: Different substituents on the phenyl group.
The uniqueness of 3-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-4-prop-2-enyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3S/c1-2-14-24-19(13-10-16-6-4-3-5-7-16)22-23-20(24)25-15-17-8-11-18(21)12-9-17/h2-13H,1,14-15H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYJRYRYWROPS-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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